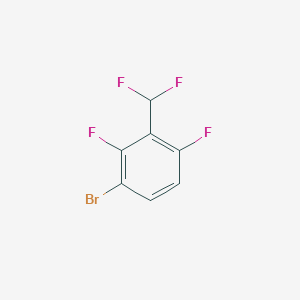

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene

Vue d'ensemble

Description

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene is a halogenated aromatic compound that is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and fluorine atoms in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, has been reported to proceed from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, an economical method for synthesizing 1-bromo-2,4-difluorobenzene has been developed, starting from m-phenylene diamine through the Schiemann reaction followed by bromination, resulting in a total yield of 40% and a purity of over 98% . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been extensively studied. For example, the molecular structures of monofluorobenzene and monobromobenzene were investigated using electron diffraction, revealing shorter than expected C–F and C–Br bond distances, indicating partial double bond character . Additionally, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined by X-ray diffraction, showing two stable crystalline phases and confirming the planar structure of the molecules . These studies provide insights into the structural characteristics that could be expected for this compound.

Chemical Reactions Analysis

Halogenated benzenes are known to participate in various chemical reactions. For instance, 1,2-dibromobenzenes serve as valuable precursors for organic transformations, particularly those involving the formation of benzynes . The reactivity of such compounds is influenced by the presence and position of halogen substituents, which can be strategically utilized in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using spectroscopic techniques. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods, providing a comprehensive understanding of the molecule's behavior . These spectroscopic investigations, along with studies on electronic properties and thermodynamic properties at different temperatures, offer valuable information on the physical and chemical characteristics of such compounds .

Applications De Recherche Scientifique

Valence Force Fields

- A study by Reddy and Rao (1994) conducted a normal coordinate analysis for in-plane and out-of-plane vibrations of 1-bromo-2,4-difluorobenzene and other similar molecules. This research is significant for understanding the vibrational properties of these compounds.

Synthesis Methods

- He-ping (2005) explored an economical method for synthesizing 1-bromo-2,4-difluorobenzene, focusing on high yield and low cost. This methodological advancement is crucial for the production of this compound in various applications.

Electrophilic Substitution

- Research on electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, including studies related to bromodifluorobenzenes like 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene, was conducted by Coe, Stuart, and Moody (1998). This research adds valuable knowledge to chemical synthesis processes involving these compounds.

Spectroscopic Analysis

- The vibrational spectra of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene, were analyzed by Aralakkanavar et al. (1992). Such studies are essential for understanding the structural and molecular properties of these compounds.

Photodissociation Studies

- A study on the C–Br photo-fragmentation of bromo-3,5-difluorobenzene by Borg (2007) using ab initio methods provides insights into the photodissociation mechanisms of these compounds.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H227, H302, H315, H319, H335 indicating that it causes skin irritation, may be harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

1-bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAXUVXGSVZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248238 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1447671-68-2 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447671-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)